1-Benzotiofeno-5-ilmetilamina

Descripción general

Descripción

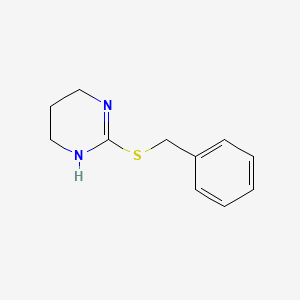

1-Benzothiophen-5-ylmethylamine is a compound that is structurally related to benzothiophenes, a class of heterocyclic aromatic compounds containing a sulfur atom within a five-membered ring fused to a benzene ring. While the provided papers do not directly discuss 1-Benzothiophen-5-ylmethylamine, they do provide insights into the chemistry of related benzothiophene derivatives and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzothiophene derivatives is often achieved through various organic reactions. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a benzothiophene-related herbicide, is reported to be de novo synthesized in good yield and confirmed by spectroscopic methods . Similarly, benzo[b]thiophen-3-ylacetonitriles are synthesized through a transition-metal-free [3+3] annulation process with nitroarenes, indicating the versatility of synthetic approaches for benzothiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of a benzothiophene-related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing a monoclinic space group and stabilization by various hydrogen bonds and π-π interactions . The planarity of the benzothiophene ring and its packing in a herringbone arrangement are common features observed in these compounds .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. Electrophilic addition reactions, as demonstrated in the synthesis of erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane, are one example where a benzothiazole derivative is formed by the addition of bromine to a styrylbenzothiazole . These reactions can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are diverse and can be tailored by modifying their structure. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene derivatives, were studied using cyclic voltammetry and UV-vis spectra, indicating the potential for tuning their electronic properties . The pKa values of N-(benzothiazole-2-yl) acetamide derivatives were determined, showing the influence of the molecular structure on the acidity constants .

Aplicaciones Científicas De Investigación

Síntesis promovida electroquímicamente

Este compuesto se puede utilizar en la síntesis promovida electroquímicamente de benzo[b]tiofeno-1,1-dióxidos . Este proceso implica la reacción de sulfonhidrazidas con alquinos internos en condiciones electroquímicas . Los benzotiofenos resultantes tienen diversas aplicaciones en química medicinal y ciencia de materiales .

Imágenes de fluorescencia

El compuesto tiene aplicaciones potenciales en imágenes de fluorescencia. Por ejemplo, las células HeLa incubadas con un derivado de este compuesto mostraron fluorescencia cuando se excitaron a 405 nm . Esto sugiere un uso potencial en aplicaciones de imágenes biológicas .

Síntesis en un solo paso de benzo[b]tiofenos

1-Benzotiofeno-5-ilmetilamina se puede utilizar en la síntesis en un solo paso de benzo[b]tiofenos . Este proceso implica la reacción de triflato de o-silil arilo y sulfuros alquinílicos . Los benzotiofenos 3-sustituidos resultantes se pueden utilizar en una amplia gama de campos de investigación, incluidas las ciencias farmacéuticas y la química de materiales .

Síntesis de benzotiofenos multisustituidos

El compuesto se puede utilizar en la síntesis de benzotiofenos multisustituidos . Estos derivados han servido en una amplia gama de campos de investigación, incluidas las ciencias farmacéuticas y la química de materiales .

Reacción de arino con sulfuros alquinílicos

Una reacción de arino con sulfuros alquinílicos que proporciona benzo[b]tiofenos es otra aplicación de este compuesto . Este proceso permite la formación del andamio de benzotiofeno a partir de sulfuros alquinílicos y precursores de arino fácilmente disponibles .

Rutas de síntesis

El compuesto se puede utilizar en varias rutas de síntesis. Estas rutas proporcionan experimentos y resultados detallados, que pueden ser útiles para investigadores y químicos.

Safety and Hazards

Propiedades

IUPAC Name |

1-benzothiophen-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRGPGYJFNJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383675 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56540-52-4 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)